molecular formula C16H16ClNO2 B1422484 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225770-38-6

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide

Cat. No.: B1422484
CAS No.: 1225770-38-6
M. Wt: 289.75 g/mol
InChI Key: ASMBLZNRFAWEFA-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide is an organic compound with the molecular formula C16H16ClNO2. It is a member of the acetamide family and features a chloro group, a phenoxymethyl group, and a phenylmethyl group attached to the acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide typically involves the reaction of 4-(phenoxymethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxy acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of phenoxy acids.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The phenoxymethyl group can interact with hydrophobic pockets in proteins, while the chloro group can form hydrogen bonds or electrostatic interactions with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide is unique due to the presence of both the phenoxymethyl and chloro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields .

Properties

IUPAC Name

2-chloro-N-[[4-(phenoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-14(9-7-13)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBLZNRFAWEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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